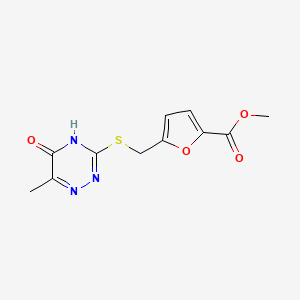![molecular formula C13H10F3N3O2S B2467090 2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 905682-77-1](/img/structure/B2467090.png)
2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a pyrimidine ring structure, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrimidine ring attached to a phenyl ring via a sulfanyl group and an acetamide group . The trifluoromethyl group is likely attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex and would depend on the conditions and the reactants used. Without specific information, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Quantum Chemical Insights
Quantum chemical analysis of a similar molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, highlights its potential as an antiviral molecule against COVID-19, based on its synthesis, characterization, and molecular docking studies. This molecule's geometry, intermolecular interactions, and vibrational assignments have been investigated using density functional theory, revealing insights into its stability and interaction with SARS-CoV-2 protein (S. Mary et al., 2020).
Crystal Structure Analysis
Research on crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their molecular conformations, including the folded conformation around the thioacetamide bridge and intramolecular hydrogen bonding, which stabilizes their structure (S. Subasri et al., 2016; ).
Dual Inhibition Properties
A study on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates reveals their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing significant promise for therapeutic applications (A. Gangjee et al., 2008).
Radioligand Imaging
Research on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, specifically for imaging the translocator protein (18 kDa) with PET, underscores the potential of these molecules in diagnostic applications, including the synthesis and evaluation of [18F]PBR111 as a selective radioligand (F. Dollé et al., 2008).
Antifolate Inhibitors
2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase and exhibit antitumor and/or antibacterial activities, demonstrating the therapeutic potential of pyrimidine derivatives in cancer and bacterial infections (A. Gangjee et al., 1996).
Bovine Serum Albumin Interaction
Studies on p-hydroxycinnamic acid amides and their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies offer insights into the binding constants and conformational changes in BSA, indicating the potential of these compounds in drug delivery systems and pharmacokinetic properties (Fa-Yan Meng et al., 2012).
Antimicrobial Activity
The synthesis and investigation of antimicrobial activity of novel pyrimidine-triazole derivatives provide evidence of their potential as antimicrobial agents, offering a new avenue for the development of drugs against bacterial and fungal infections (J.J. Majithiya & B. Bheshdadia, 2022).
Mechanism of Action
Target of Action
It has been found to be involved in the formation of single-ion conductive polymer electrolytes (sipe) and poly(vinylidene fluoride-co-hexafluoropropylene) (pvdf-hfp) composite membranes .
Mode of Action
The compound is synthesized through a reversible addition-fragmentation chain transfer (RAFT) copolymerization reaction involving 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA), forming a SIPE with hydrogen bonding .
Biochemical Pathways
The compound plays a role in the formation of SIPE and PVDF-HFP composite membranes, which have a highly porous network structure, excellent thermal stability (>300°C), and high mechanical strength (17.3 MPa)
Result of Action
The SIPE/PVDF-HFP composite membrane prepared without lithium salt has a high ionic conductivity of 2.78 × 10 –5 S cm –1 at 30°C . It shows good compatibility with lithium metal electrodes and a high lithium ion transfer number (0.89)
Action Environment
The action of the compound is influenced by environmental factors such as temperature. For example, the Li//LiFePO4 battery shows excellent cycle life and rate performance at 60 or 25 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as temperature.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)8-1-3-9(4-2-8)18-10(20)7-22-11-5-6-17-12(21)19-11/h1-6H,7H2,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOOWTNNMFIDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=CC=NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

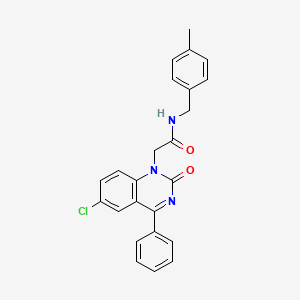
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2467008.png)

![4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2467012.png)
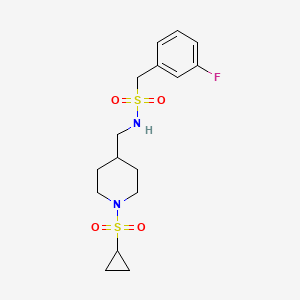
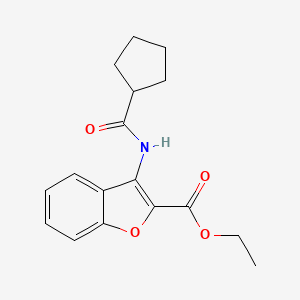

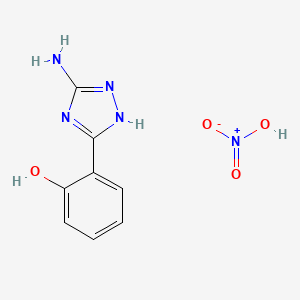
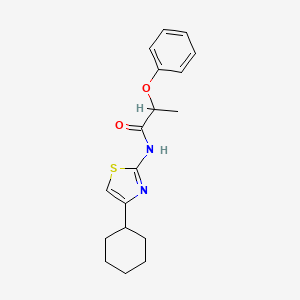
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2467023.png)
![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2467024.png)

![N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2467028.png)
